molecular formula C17H21NO2S B14574244 Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate CAS No. 61440-39-9

Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate

Cat. No.: B14574244
CAS No.: 61440-39-9
M. Wt: 303.4 g/mol
InChI Key: GOOGEPWKPSBRMV-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate is a complex organic compound that features a thiophene ring, a butyl chain, and an ethyl ester group attached to a benzoate structure

Properties

CAS No.

61440-39-9

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 4-(4-thiophen-2-ylbutylamino)benzoate

InChI

InChI=1S/C17H21NO2S/c1-2-20-17(19)14-8-10-15(11-9-14)18-12-4-3-6-16-7-5-13-21-16/h5,7-11,13,18H,2-4,6,12H2,1H3

InChI Key

GOOGEPWKPSBRMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCCCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the benzoate structure can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzoates.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate can be compared with other thiophene-containing compounds:

Uniqueness

This compound is unique due to its combination of a thiophene ring, a butyl chain, and an ethyl ester group attached to a benzoate structure. This unique combination imparts specific chemical and biological properties that are not found in simpler thiophene derivatives.

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